molecular formula C9H7N3OS B570246 6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL- CAS No. 113895-40-2

6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL-

Cat. No.: B570246
CAS No.: 113895-40-2
M. Wt: 205.235
InChI Key: SWCLXLGVWJHXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL- is a heterocyclic compound with the molecular formula C9H7N3OS. It is a derivative of benzothiazole and imidazole, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL- can be achieved through several methods. One common approach involves the oxidation of N-(1-methylbenzimidazol-5-yl)thiophene-2-carbothioamide with potassium ferricyanide in an alkaline medium . Another method includes the Ullmann cascade coupling process, which involves the reaction of imidazole-2-thiones with o-bromobenzyl bromides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce a nitro group, while bromination would add a bromine atom to the compound .

Mechanism of Action

The mechanism of action of 6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL- is unique due to its specific structural features and the combination of benzothiazole and imidazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

113895-40-2

Molecular Formula

C9H7N3OS

Molecular Weight

205.235

IUPAC Name

2-methyl-6,8-dihydroimidazo[4,5-g][1,3]benzothiazol-7-one

InChI

InChI=1S/C9H7N3OS/c1-4-10-6-3-2-5-7(8(6)14-4)12-9(13)11-5/h2-3H,1H3,(H2,11,12,13)

InChI Key

SWCLXLGVWJHXOT-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C3=C(C=C2)NC(=O)N3

Synonyms

6H-Imidazo[4,5-g]benzothiazol-7-ol,2-methyl-(6CI)

Origin of Product

United States

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